molecular formula C26H19N5O3S B11697189 methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

Cat. No.: B11697189
M. Wt: 481.5 g/mol
InChI Key: LYRLHAMMYDYAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE is a complex organic compound that features a combination of multiple functional groups, including a thiazole ring, a pyrazole ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones.

    Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through a hydrazone linkage, which is formed by the reaction of a hydrazine derivative with a carbonyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE: is similar to other thiazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE lies in its specific combination of functional groups and the resulting biological activities

Biological Activity

Methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a hydrazone linkage, which are significant for its biological activity. The structural formula can be represented as follows:

C20H16N6O2SC_{20}H_{16}N_{6}O_{2}S

The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer activity. A study highlighted that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. The thiazole moiety is known for its antimicrobial properties, and studies suggest that the incorporation of this structure enhances the overall efficacy against bacteria and fungi . For instance, derivatives have been reported to display activity against resistant strains of bacteria such as Staphylococcus aureus.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and pyrazole rings can interact with enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
  • Induction of Oxidative Stress : Some studies suggest that it may promote reactive oxygen species (ROS) production in cancer cells, leading to cell death .

Study 1: Anticancer Activity in Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. This indicates a potent anticancer effect compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for certain strains, suggesting strong potential as an antimicrobial agent .

Summary

This compound is a compound with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its complex structure allows it to interact with various biological targets effectively. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

Molecular Formula

C26H19N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C26H19N5O3S/c1-34-25(33)19-12-14-20(15-13-19)28-29-23-22(18-10-6-3-7-11-18)30-31(24(23)32)26-27-21(16-35-26)17-8-4-2-5-9-17/h2-16,30H,1H3

InChI Key

LYRLHAMMYDYAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.